molecular formula C19H22N2O4 B161386 Diethyl (methylenedi-4,1-phenylene)dicarbamate CAS No. 10097-16-2

Diethyl (methylenedi-4,1-phenylene)dicarbamate

Cat. No. B161386
CAS RN: 10097-16-2
M. Wt: 342.4 g/mol
InChI Key: AXHTZVWDOXONQF-UHFFFAOYSA-N
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Description

Diethyl (methylenedi-4,1-phenylene)dicarbamate is a chemical compound with the molecular formula C19H22N2O4 . It falls under the category of heterocyclic organic compounds .


Molecular Structure Analysis

The molecular structure of Diethyl (methylenedi-4,1-phenylene)dicarbamate consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 342.15800 .


Physical And Chemical Properties Analysis

Diethyl (methylenedi-4,1-phenylene)dicarbamate has a density of 1.219g/cm3 . It has a boiling point of 420.6ºC at 760mmHg . The compound’s flash point is 208.2ºC .

Safety And Hazards

Diethyl (methylenedi-4,1-phenylene)dicarbamate is classified as Aquatic Acute 1 H400 and Aquatic Chronic 1 H410 according to the CLP criteria . This indicates that it can be very toxic to aquatic life.

properties

CAS RN

10097-16-2

Product Name

Diethyl (methylenedi-4,1-phenylene)dicarbamate

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl N-[4-[[4-(ethoxycarbonylamino)phenyl]methyl]phenyl]carbamate

InChI

InChI=1S/C19H22N2O4/c1-3-24-18(22)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(23)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

AXHTZVWDOXONQF-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC

Other CAS RN

10097-16-2

Pictograms

Environmental Hazard

synonyms

diethyl-4,4'-methylenebis(N-phenylcarbamate)
diphenylmethane-4,4'-diurethane

Origin of Product

United States

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